4,4-Di-tert-butylbiphenyl

Thermal Stability Gas-Phase Kinetics Material Science

Sourcing an arene-mediated electron-transfer reagent often involves unstable or non-storable radical anion solutions, leading to inconsistent synthetic yields. 4,4′-Di-tert-butylbiphenyl (DTBB) directly addresses this by generating lithium di-tert-butylbiphenylide (LiDBB), a radical anion with a unique stability profile viable for months under proper storage. - Enables consistent, storable LiDBB for converting alkyl halides to alkyllithiums and cleaving functional groups. - Acts as a catalytic electron carrier (5 mol%) in metal-catalyzed homocoupling of Grignard reagents. - Serves as a thermally stable building block for liquid crystals and OLED devices.

Molecular Formula C20H28
Molecular Weight 268.4 g/mol
Cat. No. B15328126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Di-tert-butylbiphenyl
Molecular FormulaC20H28
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C
InChIInChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3
InChIKeyVUVGFTPMYJWXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Di-tert-butylbiphenyl: Overview & Key Properties


4,4′-Di-tert-butylbiphenyl (DTBB, CAS 1625-91-8) is a para-substituted biphenyl derivative characterized by two bulky tert-butyl groups that impose significant steric hindrance and electronic effects [1]. This structure enhances its performance as an electron-transfer mediator in reductive lithiation [2] and influences its thermochemical and solid-state properties .

1
Synthetic method Electron-transfer mediator for reductive lithiation synthesis
2
Reagent form Storable radical anion reagent (LiDBB) with extended low-temperature shelf-life
3
Structural core Sterically hindered biphenyl scaffold for materials chemistry applications

Why 4,4-Di-tert-butylbiphenyl Cannot Be Replaced


Substitution with less hindered or less substituted biphenyls is not equivalent. The tert-butyl groups of DTBB critically modulate its electrochemical and thermal behavior [1]. As demonstrated by head-to-head kinetic studies, its thermal stability differs markedly from 4-methylbiphenyl and 4-tert-butylbiphenyl [2]. Its radical anion, lithium di-tert-butylbiphenylide (LiDBB), exhibits a unique stability profile, remaining viable for months under proper storage, a property not shared by all biphenyl derivatives [3].

Risk 1 DTBB thermal decomposition onset ~703 K Less hindered biphenyls (4-methylbiphenyl, 4,4′-dimethylbiphenyl) decompose at higher temperatures; substitution may shift high-temperature process outcomes
Risk 2 LiDBB shelf-life: >37 weeks at −25°C Radical anion stability varies among biphenyl derivatives; LiDBB storage characteristics may not transfer to other electron-transfer mediators
Risk 3 Multiple solid-phase transitions before melting 4,4′-dimethylbiphenyl lacks solid-phase transitions; substitution may alter solid-state processing behavior

4,4-Di-tert-butylbiphenyl: Quantitative Evidence vs. Comparators


Gas-Phase Thermal Stability vs. Methylbiphenyls

DTBB exhibits a different thermal stability profile in the gas phase compared to its methyl-substituted analogs. Kinetic studies show that its decomposition occurs at temperatures distinct from those for 4-methylbiphenyl and 4,4'-dimethylbiphenyl, indicating that the bulkier tert-butyl groups alter the reaction pathways and thermal robustness of the molecule [1].

Thermal stability vs. methylbiphenyls
Head-to-head
DTBB decomposition onset ~703 K vs. 733 K (4,4′-dimethylbiphenyl) and 813 K (4-methylbiphenyl)
Supports thermal-stability window selection for high-temperature processing
Gas-phase kinetic study conditions; ~30–110 K onset differences
Thermal Stability Gas-Phase Kinetics Material Science

Radical Anion Stability at Low Temperatures

The utility of DTBB as an electron-transfer mediator is directly linked to the stability of its radical anion, lithium 4,4'-di-tert-butylbiphenylide (LiDBB). A comprehensive study determined that LiDBB solutions in THF are stable for over a week at 0 °C and for more than 37 weeks when stored under argon at −25 °C [1]. This level of long-term, low-temperature stability is a key differentiator, enabling its use as a storable reagent (Freeman's reagent) .

Radical anion shelf-life
Reported
LiDBB in THF: >1 week at 0°C; >37 weeks at −25°C
Enables storable reagent workflow for reductive lithiation
0.4–1.0 M solutions, under argon; direct comparator data not available
Reductive Lithiation Radical Anion Reagent Stability Organic Synthesis

Solid-State Phase Transitions vs. Dimethylbiphenyl

The thermodynamic behavior of DTBB in the solid state is distinct from its methyl-substituted counterpart. Low-temperature adiabatic calorimetry revealed that while 4,4'-dimethylbiphenyl undergoes a simple melting process, DTBB exhibits complex solid-phase transitions before melting [1]. This indicates a more intricate crystalline polymorphism for DTBB.

Solid-phase behavior vs. dimethylbiphenyl
Head-to-head
DTBB exhibits multiple solid-phase transitions before melting at ~402 K
Phase behavior differs from 4,4′-dimethylbiphenyl; relevant to solid-state processing
Low-temperature adiabatic calorimetry and DSC conditions
Thermodynamics Phase Transitions Calorimetry Solid-State Chemistry

Electron-Transfer Mediator Superiority over Naphthalenides

In the context of reductive lithiation, the radical anion derived from DTBB is explicitly noted to be a superior reagent for metalation reactions compared to sodium or lithium naphthalenides . While specific comparative rate or yield data is not provided in this technical note, the statement highlights a recognized performance advantage in synthetic applications. The efficacy of DTBB is further supported by its use as a mediator in a wide range of functional group reductions [1].

Metalation efficacy vs. naphthalenides
Context-dependent
Reported more effective than sodium or lithium naphthalenides in metalation reactions
Supports selection context for reductive lithiation where naphthalenides are insufficient
Qualitative comparison; validate for specific substrate scope
Reductive Lithiation Metalation Electron Transfer Synthetic Methodology

4,4-Di-tert-butylbiphenyl: Validated Application Scenarios


Reductive Lithiation and Functional Group Transformations

DTBB is a cornerstone reagent for arene-mediated electron transfer. Its primary use is in generating the storable radical anion LiDBB, which is effective in converting alkyl halides to alkyllithiums and in the reductive cleavage of various functional groups (e.g., thioethers, acetals, heterocycles) . Its established superiority over naphthalenides in metalation reactions makes it a preferred choice for challenging reductive lithiations [1].

Precursor for Advanced Optoelectronic Materials

The rigid, sterically hindered structure of DTBB is valuable in material science. It serves as a building block for high-performance liquid crystal compounds and as an additive in OLED devices, where its thermal and chemical stability are advantageous . The compound's distinct thermal decomposition profile [1] is a key process parameter for these high-temperature applications.

Synthesis of Symmetrically Substituted Azo Compounds

DTBB can be used as a catalyst (5 mol%) in conjunction with an active-iron reducing system (FeCl₂·4H₂O and excess lithium powder) to facilitate the reductive coupling of aromatic nitro compounds, yielding symmetrically substituted azo compounds in good yield .

Catalyst in Grignard Homocoupling Reactions

In synthetic methodology, DTBB acts as a catalytic electron carrier. For instance, a catalytic amount (5 mol%) of DTBB is used in the iron- or copper-catalyzed homocoupling of aryl, heteroaryl, benzyl, and alkenyl Grignard reagents .

Application
Selection Property
Validation Focus
Reductive lithiation synthesis
Electron-transfer mediator activity
Radical anion preparation and stability
Optoelectronic material precursor
Sterically hindered biphenyl core
Thermal decomposition profile under processing conditions
Symmetric azo compound synthesis
Catalytic activity with active-iron system
Reaction condition optimization
Grignard homocoupling reactions
Catalytic electron carrier function
Catalytic efficiency under reported conditions

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